molecular formula C13H16N2O2 B13834121 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid

6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid

Cat. No.: B13834121
M. Wt: 232.28 g/mol
InChI Key: XQPFEMWDLRHQCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid, can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, the condensation of 2-aminopyridine with aldehydes or ketones is a widely used method to construct the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves scalable and efficient synthetic routes. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid is unique due to its specific structural features and the presence of a hexanoic acid moiety. This structural difference may confer unique properties and applications compared to other imidazopyridines .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-imidazo[1,2-a]pyridin-5-ylhexanoic acid

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-14-9-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)

InChI Key

XQPFEMWDLRHQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCCCCC(=O)O

Origin of Product

United States

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